Trisodium 2,4-dihydroxy-3,5-bis((4-sulphonatophenyl)azo)benzenesulphonate
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Overview
Description
Trisodium 2,4-dihydroxy-3,5-bis((4-sulphonatophenyl)azo)benzenesulphonate is a synthetic azo dye known for its vibrant color and extensive use in various industries. This compound is characterized by its complex molecular structure, which includes multiple sulfonate groups and azo linkages, contributing to its solubility in water and its stability under various conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trisodium 2,4-dihydroxy-3,5-bis((4-sulphonatophenyl)azo)benzenesulphonate typically involves a multi-step process. The initial step often includes the diazotization of an aromatic amine, followed by coupling with a phenol derivative. The reaction conditions usually require acidic or basic environments to facilitate the formation of the azo bond. The final product is then neutralized and purified to obtain the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves stringent control of temperature, pH, and reactant concentrations to optimize the reaction efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Trisodium 2,4-dihydroxy-3,5-bis((4-sulphonatophenyl)azo)benzenesulphonate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the breakdown of the azo bond, resulting in the formation of smaller aromatic compounds.
Reduction: The azo bond can be reduced to form amines, which may further react depending on the conditions.
Substitution: The sulfonate groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Various nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields smaller aromatic compounds, while reduction results in the formation of amines .
Scientific Research Applications
Trisodium 2,4-dihydroxy-3,5-bis((4-sulphonatophenyl)azo)benzenesulphonate has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed in staining procedures to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its solubility and stability.
Industry: Widely used in textile dyeing, food coloring, and as a colorant in various consumer products.
Mechanism of Action
The mechanism of action of Trisodium 2,4-dihydroxy-3,5-bis((4-sulphonatophenyl)azo)benzenesulphonate involves its interaction with molecular targets through its azo and sulfonate groups. These interactions can lead to changes in the physical and chemical properties of the target molecules, influencing their behavior and function. The specific pathways involved depend on the application and the environment in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- Trisodium 4-hydroxy-3-[(2-sulphonatophenyl)azo]-5-[(2,5,6-trichloropyrimidin-4-yl)amino]naphthalene-2,7-disulphonate
- 4,5-Dihydroxy-3-(p-sulfophenylazo)-2,7-naphthalenedisulfonic Acid, Trisodium Salt
Uniqueness
Trisodium 2,4-dihydroxy-3,5-bis((4-sulphonatophenyl)azo)benzenesulphonate is unique due to its specific molecular structure, which provides distinct properties such as high solubility in water, stability under various conditions, and vibrant color. These characteristics make it particularly valuable in applications requiring consistent performance and reliability .
Properties
CAS No. |
25807-51-6 |
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Molecular Formula |
C18H11N4Na3O11S3 |
Molecular Weight |
624.5 g/mol |
IUPAC Name |
trisodium;(3E,5E)-4,6-dioxo-3,5-bis[(4-sulfonatophenyl)hydrazinylidene]cyclohexene-1-sulfonate |
InChI |
InChI=1S/C18H14N4O11S3.3Na/c23-17-14(21-19-10-1-5-12(6-2-10)34(25,26)27)9-15(36(31,32)33)18(24)16(17)22-20-11-3-7-13(8-4-11)35(28,29)30;;;/h1-9,19-20H,(H,25,26,27)(H,28,29,30)(H,31,32,33);;;/q;3*+1/p-3/b21-14+,22-16+;;; |
InChI Key |
VOQNZFFBKKJUBX-YWHQAWNSSA-K |
Isomeric SMILES |
C1=CC(=CC=C1N/N=C/2\C=C(C(=O)/C(=N/NC3=CC=C(C=C3)S(=O)(=O)[O-])/C2=O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Canonical SMILES |
C1=CC(=CC=C1NN=C2C=C(C(=O)C(=NNC3=CC=C(C=C3)S(=O)(=O)[O-])C2=O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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